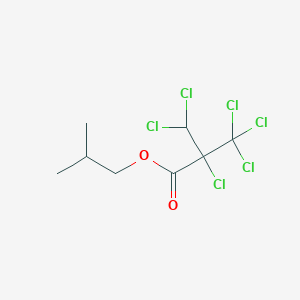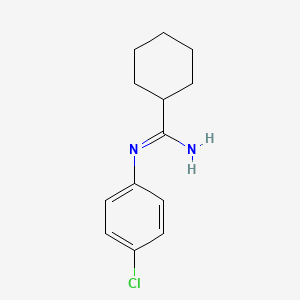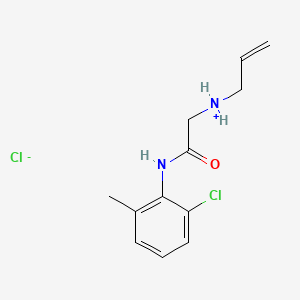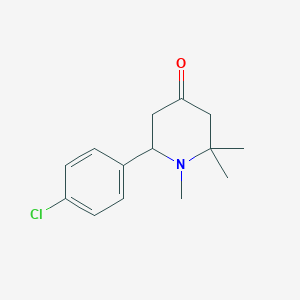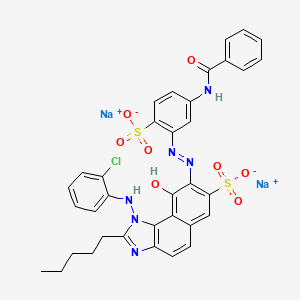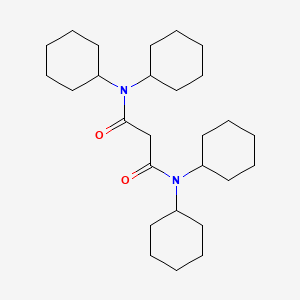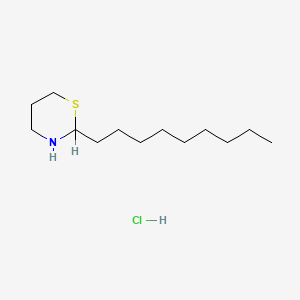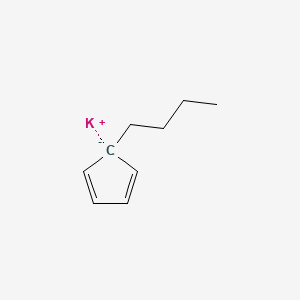
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is a compound that belongs to the class of piperazine derivatives. This compound is known for its significant biological activities, particularly its antibacterial and antiprotozoal properties. It is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and its potential as a therapeutic agent.
作用機序
The mechanism of action of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other critical biomolecules in microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately results in cell death . The molecular targets include DNA and other cellular components involved in replication and transcription .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiprotozoal properties.
Tinidazole: Another nitroimidazole derivative used to treat similar infections.
Ornidazole: A compound with similar structure and function, used in the treatment of anaerobic bacterial and protozoal infections.
Uniqueness
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is unique due to its specific piperazine substitution, which can enhance its biological activity and potentially reduce side effects compared to other nitroimidazole derivatives .
特性
CAS番号 |
74571-56-5 |
|---|---|
分子式 |
C10H17N5O2 |
分子量 |
239.27 g/mol |
IUPAC名 |
1-methyl-4-[2-(5-nitroimidazol-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-2-4-13(5-3-12)6-7-14-9-11-8-10(14)15(16)17/h8-9H,2-7H2,1H3 |
InChIキー |
CGQVBJOXPFPXIU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCN2C=NC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

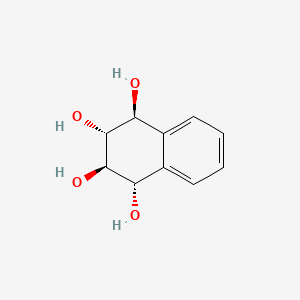
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
